2-Thiazolamine, N,N-dimethyl-4-phenyl-
Description
Significance of Thiazolamine Scaffolds in Modern Organic Chemistry
The thiazole (B1198619) ring is a five-membered heterocyclic motif containing one sulfur and one nitrogen atom. researchgate.netspectrabase.com This structural unit is not merely a synthetic curiosity; it is a privileged scaffold found in a multitude of natural products and synthetic compounds with profound biological activities. spectrabase.commdpi.com One of the most notable natural products containing this ring is Vitamin B1 (thiamine), which is essential for metabolism. mdpi.comcaymanchem.com
In medicinal chemistry, the thiazole nucleus is a cornerstone of drug design and discovery. researchgate.net Its derivatives are known to exhibit a vast spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, antidiabetic, and anticonvulsant activities. spectrabase.comresearchgate.netresearchgate.netresearchgate.net The versatility of the thiazole ring allows for substitution at various positions (C2, C4, and C5), enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. spectrabase.com The 2-aminothiazole (B372263) moiety, in particular, is a common feature in many therapeutic agents and serves as a crucial building block for the synthesis of more complex molecules. nih.gov The presence of the amino group at the C2 position provides a convenient handle for further chemical modifications, making it a valuable precursor in the generation of compound libraries for drug screening.
Structural Characteristics and Theoretical Considerations of 2-(N,N-dimethylamino)-4-phenylthiazole
Detailed experimental data, such as a single-crystal X-ray structure for 2-(N,N-dimethylamino)-4-phenylthiazole, is not widely available in published literature. However, its structural and electronic properties can be inferred from its constituent parts: the 2-amino-4-phenylthiazole (B127512) core and the N,N-dimethyl substitution.
The parent compound, 2-amino-4-phenylthiazole, is a crystalline solid with a melting point of 149-153 °C. nih.gov The structure consists of a planar thiazole ring linked to a phenyl group at the 4-position. The N,N-dimethylation of the 2-amino group introduces two methyl groups, which significantly alters the compound's properties. The nitrogen atom of the dimethylamino group is sp² hybridized, and its lone pair of electrons can participate in resonance with the thiazole ring. This makes the -N(CH₃)₂ group a strong electron-donating group through the mesomeric effect.
Theoretical Considerations: From a theoretical standpoint, the electronic structure of 2-(N,N-dimethylamino)-4-phenylthiazole is governed by the interplay of the electron-donating dimethylamino group and the aromatic phenyl and thiazole rings.
Electron Density: The powerful electron-donating nature of the dimethylamino group increases the electron density of the thiazole ring, particularly at the C5 position. This increased nucleophilicity can influence the regioselectivity of electrophilic substitution reactions.
Molecular Geometry: The phenyl group at the C4 position is generally not coplanar with the thiazole ring due to steric hindrance, resulting in a twisted conformation. This dihedral angle affects the extent of π-conjugation between the two rings.
Reactivity: Nucleophilic substitution is predicted to occur at the C2 position of the thiazole ring. researchgate.net The presence of the phenyl group at C4 and the dimethylamino group at C2 directs further chemical reactions and determines how the molecule interacts with other reagents or biological macromolecules.
The table below summarizes the known properties of the parent compound and the inferred properties of its N,N-dimethyl derivative.
| Property | 2-Amino-4-phenylthiazole | 2-(N,N-dimethylamino)-4-phenylthiazole (Inferred) |
| Molecular Formula | C₉H₈N₂S | C₁₁H₁₂N₂S |
| Molecular Weight | 176.24 g/mol nih.gov | 204.30 g/mol |
| Physical State | Crystalline solid researchgate.net | Likely a solid or oil |
| Melting Point | 149-153 °C nih.gov | Expected to be lower than the parent amine |
| Key Structural Feature | Primary amine at C2 | Tertiary amine at C2 |
| Electronic Effect of C2-Substituent | -NH₂ (Strong electron-donating) | -N(CH₃)₂ (Very strong electron-donating) |
Interactive Data Table: Properties of 4-Phenylthiazolamine Derivatives
Overview of Current Academic Research Trajectories for Thiazole Derivatives
Academic and industrial research into thiazole derivatives continues to be a vibrant and rapidly expanding field. The unique chemical properties and biological activities of the thiazole scaffold make it a target for investigation across multiple scientific disciplines. scirp.org
Medicinal Chemistry and Drug Development: The primary driver of thiazole research is the search for new therapeutic agents. researchgate.net Current trajectories focus on several key areas:
Anticancer Agents: Many novel thiazole derivatives are being synthesized and evaluated for their cytotoxic activity against various cancer cell lines. researchgate.netchemicalbook.com Research has shown that modifications to the substituents on the thiazole ring can lead to potent and selective anticancer compounds. researchgate.net
Antimicrobial Agents: With the rise of drug-resistant pathogens, there is an urgent need for new antibiotics and antifungals. Thiazole derivatives have been shown to be effective against a range of bacteria and fungi, and research is focused on developing new compounds to combat these threats. researchgate.net
Anti-inflammatory and Anticonvulsant Agents: The thiazole scaffold is also being explored for its potential in treating inflammatory conditions and neurological disorders. researchgate.net
Materials Science: Beyond medicine, thiazole derivatives have found applications in materials science.
Dyes and Coatings: The conjugated π-system of many thiazole derivatives gives them interesting photophysical properties, leading to their use as dyes and functional additives in coatings.
Organic Electronics: The semiconductor properties of some thiazole-containing polymers and small molecules are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.
The table below highlights the major research areas involving thiazole derivatives.
| Research Area | Focus | Example Applications |
| Medicinal Chemistry | Design and synthesis of biologically active molecules for therapeutic use. | Anticancer drugs, antibacterial agents, antifungal treatments, anti-inflammatory therapies. researchgate.netresearchgate.netresearchgate.net |
| Materials Science | Development of functional materials with specific optical, electronic, or physical properties. | Organic dyes, protective coatings, semiconductors for electronics. |
| Catalysis | Use of thiazole-based ligands in organometallic chemistry to catalyze chemical transformations. | Asymmetric synthesis, cross-coupling reactions. |
| Agrochemicals | Discovery of new fungicides and pesticides for crop protection. | Control of agricultural pests and plant diseases. caymanchem.com |
Interactive Data Table: Current Research Trajectories for Thiazole Derivatives
Properties
CAS No. |
6142-13-8 |
|---|---|
Molecular Formula |
C11H12N2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
N,N-dimethyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2S/c1-13(2)11-12-10(8-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
OAOUJXZFLXNQFK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=CS1)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Thiazolamines and N,n Dimethyl 4 Phenyl Derivatives
Classical and Contemporary Approaches to 2-Aminothiazole (B372263) Synthesis
The formation of the 2-aminothiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available.
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole (B1198619) synthesis is the most classical and widely utilized method for preparing thiazole derivatives. synarchive.com The fundamental reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. youtube.comijsrst.com The versatility of this reaction allows for the synthesis of a wide array of substituted thiazoles by varying the starting materials.
In recent years, numerous modifications to the original Hantzsch protocol have been developed to improve yields, shorten reaction times, and enhance the environmental compatibility of the synthesis. nih.gov These contemporary approaches include:
Solvent-Free Synthesis: Eco-friendly protocols have been developed that conduct the Hantzsch condensation without a solvent, often proceeding to completion in seconds with moderate to excellent yields. thieme-connect.comorganic-chemistry.org
Catalyst-Assisted Reactions: Various catalysts, including copper silicate, silica-supported tungstosilisic acid, and ionic liquids, have been employed to facilitate the reaction under milder conditions and improve efficiency. nih.govnanobioletters.comresearchgate.net
One-Pot Procedures: Modified Hantzsch reactions often utilize a one-pot, multi-component approach where the α-haloketone is generated in situ from an active methylene (B1212753) ketone using a halogenating agent like trichloroisocyanuric acid (TCCA), followed by reaction with a thiourea (B124793). nih.govrsc.org This streamlines the process, saving time and resources. rsc.org
The general mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring. youtube.com
Table 1: Comparison of Hantzsch Reaction Protocols for 2-Aminothiazole Synthesis
| Protocol | Key Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Classical Hantzsch | α-Haloketone, Thiourea | Reflux in ethanol (B145695) | Well-established, versatile | ijsrst.com |
| Solvent-Free | α-Haloketone, Thiourea | Grinding or heating without solvent | Eco-friendly, rapid reaction | thieme-connect.comorganic-chemistry.org |
| Catalytic (Copper Silicate) | Phenacyl bromide, Thiourea, Copper silicate | Reflux in ethanol (78°C) | Reusable catalyst, excellent yield | nanobioletters.com |
| One-Pot (TCCA) | Acetophenone (B1666503), Thiourea, TCCA, Nanocatalyst | Ethanol (80°C) | Avoids pre-synthesis of α-haloketone | rsc.org |
The most direct application of the Hantzsch synthesis for producing the 2-aminothiazole core involves the reaction between thiourea and an α-halocarbonyl compound. nanobioletters.comresearchgate.net This specific condensation is highly efficient and is the cornerstone for synthesizing a vast number of 2-aminothiazole derivatives.
The reaction is typically carried out by refluxing equimolar amounts of the α-haloketone and thiourea in a solvent such as ethanol. nanobioletters.com Upon completion of the reaction, the product often precipitates upon cooling or after pouring the reaction mixture into water. nanobioletters.com The crude product can then be purified by recrystallization. nanobioletters.com The choice of the α-halocarbonyl compound directly determines the substituent at the 4- and 5-positions of the resulting thiazole ring. For instance, using a substituted phenacyl bromide (an α-bromoacetophenone) will yield a 4-phenyl-2-aminothiazole. nanobioletters.com
An alternative route to thiazole derivatives involves the use of thiosemicarbazides or thiosemicarbazones. While the direct reaction of an α-haloketone with thiourea yields a 2-aminothiazole, reacting it with thiosemicarbazide (B42300) can lead to a 2-hydrazinylthiazole (B183971) derivative. nih.gov These hydrazinyl intermediates can be further modified. For example, facial one-pot, three-component synthesis of thiazole compounds can be achieved through the reactions of an aldehyde or ketone, thiosemicarbazide, and a chlorinated carboxylic ester derivative. eurekaselect.com The thiosemicarbazone, formed in situ from the ketone and thiosemicarbazide, can then undergo cyclization to form the thiazole ring.
Targeted Synthesis of N,N-dimethyl-4-phenyl-2-thiazolamine Core Structure
The specific synthesis of N,N-dimethyl-4-phenyl-2-thiazolamine requires a two-fold strategy: first, the construction of the 4-phenyl-2-aminothiazole scaffold, and second, the exhaustive methylation of the 2-amino group.
Alkylation of the 2-amino group of a thiazole presents a challenge regarding regioselectivity. The 2-aminothiazole scaffold has two potential nitrogen sites for alkylation: the exocyclic amino group (at position 2) and the endocyclic ring nitrogen (at position 3). In the absence of a condensing agent, alkylation often occurs on the ring nitrogen, yielding 2-imino-3-substituted-thiazoline products. acs.org
To achieve selective N-alkylation on the exocyclic amino group to form N,N-disubstituted products, a strong base or condensing agent is typically required. acs.org The use of lithium amide (LiNH₂) has been shown to facilitate the preparation of N,N-disubstituted-2-aminothiazoles in good yields. acs.org The base deprotonates the exocyclic amino group, increasing its nucleophilicity and directing the alkylating agent to that site. For the synthesis of N,N-dimethyl-4-phenyl-2-thiazolamine, 2-amino-4-phenylthiazole (B127512) would be treated with a suitable methylating agent (e.g., methyl iodide) in the presence of a strong base like lithium amide or sodium hydride.
Table 2: Regioselectivity in Alkylation of 2-Aminothiazole
| Reaction Conditions | Primary Product | Structure Type | Reference |
|---|---|---|---|
| Alkyl halide, no base | 2-Imino-3-alkylthiazoline | Endocyclic N-alkylation | acs.org |
| Alkyl halide, with strong base (e.g., LiNH₂) | N,N-Dialkyl-2-aminothiazole | Exocyclic N-alkylation | acs.org |
| Benzylic alcohols, acid catalyst | 2-(N-Alkylamino)benzothiazole | Regioselective exocyclic N-alkylation | rsc.org |
The introduction of the phenyl group at the 4-position of the thiazole ring is most commonly and efficiently achieved during the initial ring formation via the Hantzsch synthesis. organic-chemistry.org By selecting an α-haloketone bearing a phenyl group, the resulting thiazole will inherently contain the desired 4-phenyl substituent. The archetypal starting material for this purpose is 2-bromoacetophenone (B140003) (phenacyl bromide). nanobioletters.com
The reaction of 2-bromoacetophenone with thiourea directly yields 2-amino-4-phenylthiazole. nanobioletters.com This serves as the key precursor for the subsequent N,N-dimethylation step. Furthermore, by using substituted 2-bromoacetophenones, a wide variety of functionalized phenyl groups can be introduced at the 4-position, allowing for the synthesis of a broad library of analogs. nanobioletters.comnih.gov This strategy is fundamental to the targeted synthesis of the N,N-dimethyl-4-phenyl-2-thiazolamine core structure.
Advanced Synthetic Techniques and Green Chemistry Approaches
The synthesis of 2-thiazolamines has evolved significantly, with a clear trend towards more environmentally benign and efficient processes. These advanced methods not only improve yields and reduce reaction times but also minimize waste and the use of hazardous materials. researchgate.netnih.gov
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like 2-thiazolamines from simple, readily available starting materials in a single synthetic operation. sruc.ac.uknih.gov This approach avoids the need for isolating intermediates, thereby saving time, solvents, and resources. tandfonline.com The Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thiourea derivative, has been adapted into various one-pot protocols.
For instance, a tandem one-pot synthesis of 2-aminothiazole derivatives can be achieved from aralkyl ketones, which are brominated in situ using N-bromosuccinimide (NBS) and then cyclized with thiourea. tandfonline.com This method conveniently bypasses the need to handle lachrymatory α-bromoketones directly. Similarly, three-component reactions involving an α-bromoketone, a primary amine, and phenyl isothiocyanate in the presence of a catalytic amount of a base like triethylamine (B128534) provide a direct and efficient route to thiazol-2-imine derivatives. researchgate.net The use of lactic acid as both a biodegradable catalyst and solvent has also been reported for the one-pot synthesis of 2-aminothiazoles, offering a greener alternative. tandfonline.com
Table 1: Examples of One-Pot/Multicomponent Reactions for Thiazole Synthesis
| Reactants | Catalyst/Solvent | Key Features | Reference |
|---|---|---|---|
| Aralkyl Ketone, N-Bromosuccinimide, Thiourea | Lactic Acid | Avoids use of lachrymatory α-bromoketones; green solvent and catalyst. | tandfonline.com |
| Primary Amine, Phenylisothiocyanate, α-Chloroacetaldehyde | DABCO/KI in Ethanol | Efficient synthesis of thiazol-2-imine derivatives. | nih.gov |
| α-Bromoketone, Primary Amine, Phenyl Isothiocyanate | Triethylamine | Direct three-component route to thiazol-2-imines. | researchgate.net |
| Acetophenone, Thiourea, TCCA | Ca/4-MePy-IL@ZY-Fe3O4 | Utilizes a magnetic nanocatalyst and a green halogen source. | nih.gov |
Microwave-Assisted and Ultrasonication-Mediated Synthetic Routes
The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of thiazole derivatives. osi.lv These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. tandfonline.comwisdomlib.orgjusst.org
Microwave-assisted organic synthesis (MAOS) has been successfully employed for the Hantzsch reaction, condensing substituted ketones with thiourea and iodine in minutes, a process that can take several hours under conventional reflux. jusst.orgresearchgate.net This rapid and efficient heating minimizes the formation of side products. nih.govnih.gov
Ultrasonication, which promotes chemical reactions through acoustic cavitation, offers another green and efficient approach. nih.gov Ultrasound irradiation has been used to synthesize various thiazole and thiazolidinone derivatives, often under mild, solvent-free conditions, resulting in high yields in very short reaction times. tandfonline.combenthamdirect.com For example, the synthesis of N-(thiazol-2-yl)acetamide via acetylation of 2-aminothiazole was completed in 20 minutes under ultrasound irradiation, demonstrating the method's efficiency. tandfonline.com The power and duration of the ultrasonic irradiation can be optimized to maximize yield while preventing the decomposition of reactants. benthamdirect.com
Table 2: Comparison of Conventional vs. Microwave/Ultrasound Synthesis
| Reaction | Conventional Method (Time) | Microwave/Ultrasound Method (Time) | Advantage | Reference |
|---|---|---|---|---|
| Substituted Ketone + Thiourea + Iodine | 8-10 hours (Reflux) | 5-15 minutes (Microwave) | Drastic time reduction, good yield. | jusst.org |
| Thiazolopyrimidine Synthesis | Several hours | Minutes | Yield increased by 17-23%, significant time reduction. | nih.gov |
| Hantzsch Reaction (Phenacyl bromides + Thioamides) | Hours | 4 minutes (Ultrasound) | Short reaction time, high yields, mild conditions. | benthamdirect.com |
Catalytic Methodologies, Including Nanoparticle-Catalyzed Reactions
The use of catalysts, particularly reusable and environmentally friendly ones, is a cornerstone of green chemistry in thiazole synthesis. sruc.ac.uk Nanoparticle-based catalysts have gained significant attention due to their high surface area, enhanced catalytic activity, and ease of separation and recyclability. nih.gov
Several types of nanocatalysts have been developed for synthesizing thiazole derivatives. For example, reusable NiFe2O4 nanoparticles have been used to catalyze the one-pot, three-component synthesis of thiazole scaffolds in an ethanol:water solvent system. nih.gov A novel magnetic nanocatalyst, Ca/4-MePy-IL@ZY-Fe3O4, has been employed for the one-pot synthesis of 2-aminothiazoles, using trichloroisocyanuric acid (TCCA) as a green halogen source. nih.gov The magnetic nature of this catalyst allows for its easy recovery using an external magnet and reuse for multiple cycles without significant loss of activity. nih.gov Other metal oxide nanoparticles, such as TiO2 and nano-ZrO2, have also been utilized as efficient and reusable catalysts in the synthesis of related heterocyclic compounds like benzothiazoles and dihydropyrimidinones, respectively, highlighting the broad applicability of this technology. researchgate.netmdpi.com
Table 3: Nanoparticle-Catalyzed Synthesis of Thiazole and Related Heterocycles
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| NiFe2O4 Nanoparticles | One-pot, three-component synthesis of thiazoles. | Reusable, efficient in aqueous ethanol. | nih.gov |
| Ca/4-MePy-IL@ZY-Fe3O4 | One-pot synthesis of 2-aminothiazoles. | Magnetic, reusable, multifunctional. | nih.gov |
| TCsSB (Chitosan-based hydrogel) | Ultrasound-assisted synthesis of thiazoles. | Eco-friendly biocatalyst, reusable, mild conditions. | nih.gov |
| TiO2 Nanoparticles | Oxidative coupling for benzothiazole (B30560) synthesis. | Inexpensive, non-toxic, reusable. | researchgate.net |
Derivatization and Functionalization Strategies of the Thiazole Ring System
To explore the chemical space around the 2-thiazolamine scaffold, derivatization and functionalization are key. These strategies allow for the introduction of various substituents on both the thiazole and phenyl rings, enabling the fine-tuning of the molecule's properties.
Electrophilic Functionalization at the 5-Position of the Thiazole Ring
The thiazole ring exhibits reactivity towards electrophiles, with the 5-position being particularly susceptible to substitution, especially when the 2-position is occupied by an electron-donating amino group. This reactivity allows for the introduction of a wide range of functional groups.
A common example of electrophilic functionalization is the introduction of an arylazo group at the C5 position. This is typically achieved through a diazo-coupling reaction where a 2-aminothiazole derivative reacts with an aryl diazonium salt. mdpi.com This reaction has been used to synthesize various 2-amino-4-phenyl-5-phenylazothiazole derivatives. mdpi.com Other electrophilic reagents can also be employed to introduce different functionalities. For instance, the reaction of 2-aminothiazole derivatives with N-bromosuccinimide (NBS) can lead to bromination at the 5-position, creating a handle for further modifications, such as Suzuki coupling reactions to introduce new aryl or heteroaryl groups. mdpi.com
Modulating Substituents on the Phenyl Ring for Structural Diversity
A primary strategy for achieving structural diversity in the N,N-dimethyl-4-phenyl-2-thiazolamine series is to vary the substituents on the 4-phenyl ring. This is most conveniently accomplished by starting the synthesis with differently substituted acetophenones or phenacyl bromides. The Hantzsch synthesis and its modern variations are highly amenable to this approach, as a wide array of substituted acetophenones are commercially available or readily synthesized. nih.gov
By using acetophenones bearing electron-donating groups (e.g., -CH3, -OCH3) or electron-withdrawing groups (e.g., -Cl, -NO2, -Br) in the para, meta, or ortho positions, a library of 4-aryl-2-aminothiazoles can be generated. tandfonline.comekb.eg For example, the reaction of 4-bromoacetophenone, 4-nitroacetophenone, or 4-methylacetophenone with thiourea leads to the corresponding 4-(4-bromophenyl), 4-(4-nitrophenyl), or 4-(p-tolyl) thiazol-2-amine products. tandfonline.com This modular approach is fundamental for creating diverse derivatives for structure-activity relationship (SAR) studies in various research contexts. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 Thiazolamine Systems
Reactivity of the Exocyclic N,N-dimethylamino Group
The exocyclic N,N-dimethylamino group at the C2 position of the thiazole (B1198619) ring is a key determinant of the molecule's nucleophilic character. The presence of two methyl groups on the nitrogen atom enhances its electron-donating properties through induction, thereby increasing the electron density on the nitrogen.
The nitrogen atom of the N,N-dimethylamino group possesses a lone pair of electrons, rendering it a nucleophilic center. This inherent nucleophilicity allows it to react with a variety of electrophilic reagents. While specific studies on N,N-dimethyl-4-phenyl-2-thiazolamine are limited, the reactivity of analogous 2-amino-4-arylthiazoles provides significant insights. For instance, kinetic studies on the reactions of 2-amino-4-arylthiazoles with strong electrophiles like 4,6-dinitrobenzofuroxan (DNBF) have been conducted to quantify their nucleophilic character. cu.edu.eg These studies demonstrate that the exocyclic amino group is a primary site of interaction with electrophiles. The N,N-dimethyl substitution is expected to further enhance this nucleophilicity due to the electron-donating effect of the methyl groups.
The interaction with electrophiles can lead to the formation of various adducts. For example, the reaction with alkyl halides could potentially lead to the formation of a quaternary ammonium (B1175870) salt, further highlighting the nucleophilic nature of the exocyclic amino group. The outcomes of these reactions are often dependent on the nature of the electrophile, the solvent, and the reaction conditions.
The formation of Schiff bases typically involves the condensation of a primary amine with an aldehyde or a ketone. researchgate.netnih.govekb.egresearchgate.netnih.govmdpi.com Similarly, hydrazone formation requires the reaction of a hydrazine (B178648) with a carbonyl compound. In the case of 2-Thiazolamine, N,N-dimethyl-4-phenyl-, the exocyclic amino group is a tertiary amine. Consequently, it lacks the necessary hydrogen atoms to undergo direct condensation with aldehydes or ketones to form Schiff bases or with hydrazine derivatives to form hydrazones.
However, it is important to note that the broader class of 2-aminothiazoles, which possess a primary amino group, readily undergoes these reactions. For instance, refluxing 2-amino-4-phenylthiazole (B127512) with various aromatic aldehydes in ethanol (B145695) yields the corresponding Schiff bases (2-arylideneamino-4-phenylthiazoles) in good yields. nih.govmdpi.com These reactions are fundamental in the synthesis of a wide array of biologically active molecules.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 2-amino-4-phenylthiazole | Aromatic Aldehydes | Schiff Base | nih.govmdpi.com |
| 2-amino-4-phenylthiazole | Heterocyclic β-diketones | Schiff Base | researchgate.netresearchgate.net |
| 2-amino-4-(substituted-phenyl)thiazole | 2-hydroxybenzylidene | Schiff Base | ekb.eg |
While the tertiary nature of the N,N-dimethylamino group prevents Schiff base formation, it can still participate in other derivatization reactions. Acylation of the parent 2-amino-4-phenylthiazole with various acyl halides or acid anhydrides is a well-documented reaction that proceeds readily to form the corresponding amides. nih.govmdpi.com For instance, the acylation of 2-amino-4-phenyl-5-phenylazothiazole with substituted aromatic acid chlorides has been reported. nih.gov
In the case of N,N-dimethyl-4-phenyl-2-thiazolamine, acylation at the exocyclic nitrogen would result in the formation of a quaternary acylammonium salt. These species can be reactive intermediates. Other potential derivatization reactions at the tertiary amino nitrogen could involve reactions with other strong electrophiles, leading to the formation of various quaternary salts. The reactivity in these cases would be influenced by the steric hindrance imposed by the two methyl groups and the phenylthiazole moiety.
| Reagent | Product of Reaction with 2-amino-4-phenylthiazole | Reference |
| Acyl Halides | N-(4-phenylthiazol-2-yl)amide | nih.govmdpi.com |
| Acid Anhydrides | N-(4-phenylthiazol-2-yl)amide | mdpi.com |
| Substituted Aromatic Acid Chlorides | N-(4-phenyl-5-phenylazothiazol-2-yl)amide | nih.gov |
Reactivity of the Thiazole Heterocycle
The thiazole ring in 2-Thiazolamine, N,N-dimethyl-4-phenyl- is an aromatic heterocycle, and its reactivity is significantly influenced by the substituents it bears. The N,N-dimethylamino group at C2 is a strong electron-donating group, which activates the ring towards electrophilic substitution.
The electron-donating N,N-dimethylamino group at the C2 position increases the electron density of the thiazole ring, making it more susceptible to electrophilic attack. In 2-aminothiazole (B372263) systems, electrophilic substitution predominantly occurs at the C5 position. chempedia.info This regioselectivity is attributed to the stabilization of the cationic intermediate (the sigma complex) formed during the reaction. The lone pair of electrons on the exocyclic amino nitrogen can effectively delocalize the positive charge when the electrophile attacks the C5 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comlibretexts.org For 2-amino-4-phenylthiazole derivatives, nitration has been shown to occur on the thiazole ring, specifically at the C5 position. chempedia.info This is in contrast to 4-phenylthiazole (B157171) itself, where nitration occurs on the phenyl ring. This highlights the powerful directing effect of the amino group.
The regioselectivity of electrophilic substitution on the 2-(N,N-dimethylamino)-4-phenylthiazole system is governed by a combination of electronic and steric factors.
Steric Effects: The phenyl group at the C4 position creates some steric hindrance around the C5 position. However, for many common electrophiles, this steric hindrance is not significant enough to overcome the strong electronic preference for substitution at C5. The N,N-dimethylamino group itself also contributes to the steric environment of the molecule, but its primary influence remains electronic.
Therefore, it is predicted that electrophilic aromatic substitution on 2-Thiazolamine, N,N-dimethyl-4-phenyl- will overwhelmingly favor the C5 position due to the powerful activating and directing effect of the exocyclic N,N-dimethylamino group.
Cyclization and Ring-Fusion Reactions Involving 2-Thiazolamine Derivatives
The 2-aminothiazole scaffold is a valuable building block in the synthesis of fused heterocyclic systems due to the presence of both an endocyclic and an exocyclic nitrogen atom, which can participate in cyclization reactions.
Imidazo[2,1-b]thiazoles: A prominent reaction of 2-aminothiazole derivatives is their condensation with α-haloketones to yield imidazo[2,1-b]thiazoles. This reaction, a variation of the Hantzsch thiazole synthesis, is a widely employed method for constructing this fused bicyclic system. For instance, the reaction of 2-aminothiazoles with phenacyl bromides in refluxing ethanol leads to the formation of the corresponding 6-arylimidazo[2,1-b]thiazoles nih.gov. The versatility of this method allows for the introduction of various substituents on both the thiazole and the newly formed imidazole (B134444) ring, depending on the starting materials. Microwave-assisted synthesis has also been shown to be an efficient method for this transformation, often leading to higher yields and shorter reaction times compared to conventional heating encyclopedia.pub.
The general scheme for the synthesis of imidazo[2,1-b]thiazoles from 2-aminothiazoles is depicted below:
Reaction of a 2-aminothiazole with an α-haloketone to form an imidazo[2,1-b]thiazole (B1210989).
1,3,4-Thiadiazoles: The synthesis of 2-amino-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives. One common method is the reaction of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid encyclopedia.pubnih.govdntb.gov.ua. An alternative approach involves the iodine-mediated oxidative cyclization of thiosemicarbazones, which are formed from the condensation of thiosemicarbazide with aldehydes researchgate.net. While the direct conversion of a 2-aminothiazole into a 1,3,4-thiadiazole (B1197879) is less common, derivatives of 2-aminothiazole can be chemically modified to precursors suitable for thiadiazole ring formation.
A representative reaction for the synthesis of 2-amino-1,3,4-thiadiazoles is the cyclization of a thiosemicarbazide with a carboxylic acid:
General synthesis of 2-amino-1,3,4-thiadiazoles.
The following table summarizes representative examples of fused heterocyclic systems synthesized from 2-aminothiazole precursors.
| Starting 2-Aminothiazole Derivative | Reagent | Fused Heterocyclic Product | Reference |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone (B140003) | 6-Phenyl-imidazo[2,1-b]thiazole derivative | nih.gov |
| Thiazol-2-amine | 2-Bromo-1-phenylethanones | 6-Phenylimidazo[2,1-b]thiazoles | encyclopedia.pub |
| Thiosemicarbazide | Benzoic Acid | 2-Amino-5-phenyl-1,3,4-thiadiazole | nih.gov |
The formation of imidazo[2,1-b]thiazoles from 2-aminothiazoles and α-haloketones proceeds through a well-established mechanism based on the Hantzsch thiazole synthesis chemhelpasap.comsynarchive.comresearchgate.net. The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminothiazole on the α-carbon of the haloketone, leading to the displacement of the halide ion and the formation of an N-alkylated intermediate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration of the resulting heterocyclic alcohol yields the aromatic imidazo[2,1-b]thiazole ring system mdpi.com. The aromaticity of the final product serves as a significant driving force for this reaction mdpi.com.
The proposed mechanism for the formation of imidazo[2,1-b]thiazole is as follows:
Nucleophilic Attack: The endocyclic nitrogen of the 2-aminothiazole attacks the α-carbon of the α-haloketone.
Intermediate Formation: An N-alkylated thiazolium salt intermediate is formed.
Intramolecular Cyclization: The exocyclic amino group attacks the carbonyl carbon of the ketone.
Dehydration: The resulting alcohol undergoes dehydration to form the stable, aromatic imidazo[2,1-b]thiazole.
For the formation of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids, the reaction generally proceeds via the formation of an acylthiosemicarbazide intermediate, followed by acid-catalyzed cyclodehydration nih.govdntb.gov.ua.
Electrochemical Reactivity and Redox Behavior of Thiazolamines
The electrochemical behavior of thiazolamines is of interest due to the presence of redox-active sites within the molecule, namely the amino group and the thiazole ring itself. Studies on 2-aminothiazole derivatives have provided insights into their oxidation and reduction characteristics.
The electrochemical reduction of a series of 2-amino-4-(4-X-phenyl)thiazoles in dimethyl sulfoxide (B87167) has been investigated using cyclic voltammetry researchgate.net. A single, irreversible reduction signal was observed, which was attributed to the reduction of the heterocyclic compound. The reduction potential was found to be influenced by the nature of the substituent (X) on the phenyl ring. For instance, an electron-donating group like methoxy (B1213986) (-OCH3) resulted in a more negative reduction potential, indicating a greater energetic demand for the reduction of the thiazole derivative researchgate.net. This suggests that the reduction process is sensitive to the electronic environment of the thiazole ring.
The following table presents the reduction peak potentials for some 2-amino-4-(4-X-phenyl)thiazoles, demonstrating the effect of the substituent on the phenyl ring.
| Substituent (X) | Reduction Peak Potential (Ep) vs. Ag/AgCl |
| -H | Not specified |
| -OCH3 | Most negative |
| -CH3 | Not specified |
| -Cl | -2.28 V |
| -NO2 | Not specified |
Data extracted from a study on the cyclic voltammetry of 2-amino-4-phenylthiazoles in DMSO researchgate.netresearchgate.net.
Spectroscopic Characterization and Advanced Structural Analysis
Vibrational Spectroscopy (IR, FTIR) for Functional Group Identification
Vibrational spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. The infrared (IR) and Fourier-transform infrared (FTIR) spectra of 2-Thiazolamine, N,N-dimethyl-4-phenyl- are characterized by absorption bands corresponding to the vibrations of its constituent bonds.
While a dedicated spectrum for the title compound is not widely published, data from the parent compound, 2-amino-4-phenylthiazole (B127512), and its derivatives provide a strong basis for spectral assignment. The spectrum of 2-amino-4-phenylthiazole shows characteristic N-H stretching vibrations, which are notably absent in its N,N-dimethylated counterpart. nist.gov The key vibrational modes expected for 2-Thiazolamine, N,N-dimethyl-4-phenyl- are detailed below.
Aromatic C-H Stretching: The vibrations of the C-H bonds on the phenyl ring typically appear in the region of 3100-3000 cm⁻¹. In a related compound, (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone, this aromatic C-H stretch is observed at 3057 cm⁻¹. tsijournals.com
Aliphatic C-H Stretching: The C-H bonds of the two methyl groups on the amine nitrogen give rise to stretching bands in the 3000-2850 cm⁻¹ range. tsijournals.com
C=N and C=C Stretching: The thiazole (B1198619) and phenyl rings contain C=N and C=C bonds, whose stretching vibrations result in a series of sharp bands in the 1600-1400 cm⁻¹ fingerprint region. For the aforementioned methanone (B1245722) derivative, C-C aromatic stretching bands are specified at 1435 cm⁻¹ and 1354 cm⁻¹. tsijournals.com
C-N Stretching: The stretching vibration of the C-N bonds, including those of the dimethylamino group and within the thiazole ring, are expected in the 1350-1200 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds occur at lower wavenumbers, typically 1300-1000 cm⁻¹ and 900-675 cm⁻¹, respectively. tsijournals.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Ring |
| Aliphatic C-H Stretch | 3000 - 2850 | N(CH₃)₂ |
| C=N / C=C Stretch | 1600 - 1400 | Thiazole and Phenyl Rings |
| C-N Stretch | 1350 - 1200 | Dimethylamino, Thiazole Ring |
| C-H Out-of-Plane Bend | 900 - 675 | Phenyl Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for mapping the carbon and proton environments within a molecule, providing critical data on connectivity and structure.
The ¹H NMR spectrum of 2-Thiazolamine, N,N-dimethyl-4-phenyl- is predicted to show distinct signals for the protons of the dimethylamino, thiazole, and phenyl groups.
N,N-dimethyl Protons: The six protons of the two methyl groups are chemically equivalent and should appear as a sharp singlet. In a closely related structure, (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone, this singlet is observed at δ 1.960 ppm. tsijournals.com
Thiazole Proton: The thiazole ring has a single proton at the C5 position, which is expected to resonate as a singlet. In a derivative, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide, the thiazole-H5 proton signal appears at δ 7.57 ppm. researchgate.net
Phenyl Protons: The five protons of the phenyl group at the C4 position will appear as multiplets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. researchgate.netresearchgate.net The exact splitting pattern depends on the specific chemical shifts and coupling constants of the ortho, meta, and para protons.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N(CH₃)₂ | ~1.9 - 2.5 | Singlet | 6H |
| Thiazole C5-H | ~7.5 - 7.6 | Singlet | 1H |
| Phenyl C-H | ~7.2 - 7.9 | Multiplet | 5H |
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For 2-Thiazolamine, N,N-dimethyl-4-phenyl-, eleven distinct signals are expected, corresponding to each unique carbon environment. Assignments can be inferred from data on the parent compound, 2-amino-4-phenylthiazole. asianpubs.org
Thiazole Carbons: The three carbons of the thiazole ring are expected at distinct chemical shifts. For the parent amine, these are observed at approximately δ 168.8 (C2), 150.2 (C4), and 101.9 (C5). asianpubs.org The N,N-dimethyl substitution on C2 is expected to influence its chemical shift.
Phenyl Carbons: The phenyl ring will show four signals: one for the ipso-carbon attached to the thiazole ring, and one each for the ortho, meta, and para carbons. These typically resonate in the δ 125-150 ppm range. asianpubs.org
N,N-dimethyl Carbons: The two equivalent methyl carbons of the dimethylamino group are expected to appear further upfield, generally in the δ 40-50 ppm region.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Thiazole C2 | ~168 |
| Thiazole C4 | ~150 |
| Thiazole C5 | ~102 |
| Phenyl (ipso-C) | ~135 |
| Phenyl (C-H) | ~125 - 129 |
| N(CH₃)₂ | ~40 - 50 |
Mass Spectrometry (MS, HRMS, ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula of 2-Thiazolamine, N,N-dimethyl-4-phenyl- is C₁₁H₁₂N₂S, giving it a monoisotopic mass of approximately 204.07 g/mol .
High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 204. Common fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺), the entire dimethylamino group, or cleavage of the thiazole and phenyl rings. The molecular weight of the parent amine, 2-amino-4-phenylthiazole, is 176.24 g/mol . nist.govnist.gov
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M]⁺ | C₁₁H₁₂N₂S⁺ | 204.07 | Molecular Ion |
| [M-CH₃]⁺ | C₁₀H₉N₂S⁺ | 189.05 | Loss of a methyl radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation. The chromophore in 2-Thiazolamine, N,N-dimethyl-4-phenyl- consists of the conjugated system formed by the phenyl ring and the thiazole ring.
The parent compound, 2-amino-4-phenylthiazole, exhibits absorption maxima (λmax) at 229 nm and 283 nm. caymanchem.com The N,N-dimethylamino group is a stronger electron-donating group (auxochrome) than the primary amino group. This increased electron-donating capability is expected to extend the conjugation and lower the energy of the π→π* electronic transitions, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent amine.
X-ray Crystallography and Diffraction Studies
X-ray crystallography provides the most definitive structural information by mapping the precise location of each atom in a single crystal, yielding bond lengths, bond angles, and intermolecular interactions.
As of now, a published crystal structure for 2-Thiazolamine, N,N-dimethyl-4-phenyl- has not been identified. However, crystallographic studies of closely related molecules, such as N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, offer valuable insights. researchgate.net In such structures, the thiazole ring is essentially planar. The phenyl ring is also planar, but it is twisted relative to the plane of the thiazole ring, with a specific dihedral angle between the two rings. researchgate.net It is reasonable to expect a similar non-coplanar arrangement in 2-Thiazolamine, N,N-dimethyl-4-phenyl- due to steric hindrance between the protons on the two rings.
Elucidation of Molecular and Crystal Structures of Thiazolamine Derivatives
The precise arrangement of atoms and bonds in thiazolamine derivatives is determined using a combination of spectroscopic methods and single-crystal X-ray diffraction. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide initial confirmation of the functional groups and the connectivity of atoms, which is then corroborated by elemental analysis and mass spectrometry. mdpi.com For instance, the IR spectrum of a related compound, 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide, shows characteristic peaks at 3070 cm⁻¹ for the aromatic C-H stretch and 1623 cm⁻¹ for the aromatic C=C bonds, confirming the presence of the phenyl and thiazole rings. nih.gov
For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and torsion angles, revealing the exact spatial orientation of the molecule in the solid state. In a study of a related thiazole derivative, (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole, the angle between the thiazole and the aromatic ring was found to be 6.37(7)°. nih.gov Analysis of another derivative showed that the S–C bond distance in the thiazole ring is intermediate between a single and double bond, indicating electron delocalization within the ring. researchgate.net Although a specific crystal structure for 2-Thiazolamine, N,N-dimethyl-4-phenyl- is not detailed in the provided sources, the data from analogous compounds provide a strong basis for its expected structural characteristics.
Below is a table summarizing typical crystallographic data obtained for a related thiazolamine derivative.
| Parameter | Value | Reference |
|---|---|---|
| Empirical Formula | C15H17N5S2 | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | Pī | researchgate.net |
| a (Å) | 7.822(1) | researchgate.net |
| b (Å) | 8.355(1) | researchgate.net |
| c (Å) | 13.925(2) | researchgate.net |
| α (°) | 75.651(4) | researchgate.net |
| β (°) | 82.732(3) | researchgate.net |
| γ (°) | 62.609(3) | researchgate.net |
| Volume (ų) | 782.7 | researchgate.net |
| Z | 2 | researchgate.net |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula to verify the compound's composition and purity.
For a synthesized thiazole derivative with the proposed formula C15H17N5S2, the calculated elemental composition was compared with the experimental results from a CHN-O-Rapid analyzer. researchgate.net
The table below shows a comparison between the calculated and found elemental analysis values for a representative thiazole derivative.
| Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|
| Carbon (C) | 54.36 | 54.31 | researchgate.net |
| Hydrogen (H) | 5.17 | 5.21 | researchgate.net |
| Nitrogen (N) | 21.13 | 21.18 | researchgate.net |
The close agreement between the calculated and found values confirms the empirical and molecular formula of the synthesized compound.
Chromatographic Techniques (e.g., Thin Layer Chromatography) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools for monitoring the progress of a chemical reaction and assessing the purity of the final product. Thin Layer Chromatography (TLC) is a simple, rapid, and widely used method for this purpose.
In the synthesis of thiazole derivatives, TLC is employed to track the consumption of starting materials and the formation of the product. nih.gov A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in an appropriate solvent system. The separation of components is visualized, often under UV light. The completion of the reaction is typically indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. For instance, in the synthesis of a series of thiazole derivatives, the reaction mixture was monitored with TLC, and upon completion, the product was isolated. nih.gov The purity of the final isolated compound can also be assessed by the presence of a single spot on the TLC plate.
Computational and Theoretical Investigations of 2 Thiazolamine Systems
Density Functional Theory (DFT) Studies
DFT has become a standard method for investigating the electronic properties and reactivity of heterocyclic systems, including thiazole (B1198619) derivatives. rdd.edu.iqkbhgroup.in These studies provide a foundational understanding of the molecule's behavior at a quantum level.
DFT calculations are used to determine the electronic structure of 2-thiazolamine systems, including the spatial distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For thiazole azo dyes, which share structural similarities, the HOMO is typically spread over the donor moiety and the thiazole ring as a π-bonding orbital, while the LUMO is shaped by the nature of acceptor groups. mdpi.com In 2-Thiazolamine, N,N-dimethyl-4-phenyl-, the HOMO is expected to be localized primarily on the electron-rich N,N-dimethylamino-thiazole portion, while the LUMO is likely distributed across the phenyl ring and the C=N bond of the thiazole ring. mdpi.comnih.gov The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov
Charge distribution analysis, often performed using Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the electronic landscape of the molecule. In related thiazole derivatives, nitrogen and other heteroatoms typically carry negative partial charges, making them nucleophilic centers, while hydrogen atoms are electropositive. nih.gov The molecular electrostatic potential (MEP) map visually represents these charge distributions, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For thiazole systems, the most negative regions are often associated with the ring nitrogen and exocyclic amine groups, indicating likely sites for electrophilic attack. nih.gov
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of 2-Thiazolamine, N,N-dimethyl-4-phenyl-. researchgate.net These conceptual DFT descriptors are invaluable for predicting how a molecule will interact in a chemical reaction. nih.gov
Key reactivity descriptors include:
Chemical Potential (μ): Related to the "escaping tendency" of an electron from a system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. rdd.edu.iq
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. arxiv.org
Global Nucleophilicity Index (N): Describes the electron-donating capability of a molecule. cu.edu.eg
Studies on various 2-amino-4-arylthiazoles have successfully used these indices to assess their nucleophilic character. cu.edu.eg For 2-Thiazolamine, N,N-dimethyl-4-phenyl-, the presence of the electron-donating N,N-dimethylamino group is expected to result in a relatively high nucleophilicity index.
| Descriptor | Formula | Predicted Characteristic for 2-Thiazolamine, N,N-dimethyl-4-phenyl- |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Moderate to high; indicates a good electron-donating capacity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Relatively low; suggests higher reactivity compared to molecules with a large energy gap. |
| Electrophilicity Index (ω) | μ2 / 2η | Moderate; capable of accepting electrons but primarily acts as a nucleophile. |
| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | High; the dimethylamino group enhances its electron-donating ability. |
This table presents conceptual predictions based on DFT studies of similar thiazole derivatives. cu.edu.egnih.gov
Protonation is a fundamental chemical process, and identifying the most likely site of protonation is crucial for understanding reaction mechanisms and biological activity. nih.gov DFT calculations can be used to compute the proton affinity (PA) for different basic sites within a molecule. For 2-aminothiazole (B372263) and related benzazole systems, studies have consistently shown that the endocyclic (ring) nitrogen atom is the most favorable site for protonation. researchgate.netkau.edu.sa
The greater stability of the N3-protonated species in 2-aminophenylbenzothiazoles is attributed to the significant resonance interaction of the exocyclic amino group with the heterocyclic ring. kau.edu.sa A similar effect is expected for 2-Thiazolamine, N,N-dimethyl-4-phenyl-. Protonation at the thiazole ring nitrogen (N3) allows for delocalization of the positive charge across the π-system, a stabilizing effect that is less pronounced if protonation occurs on the exocyclic N,N-dimethylamino nitrogen.
| Protonation Site | Relative Stability | Justification |
|---|---|---|
| Thiazole Ring Nitrogen (N3) | Most Favorable | Positive charge is stabilized through resonance delocalization involving the exocyclic amino group and the aromatic system. kau.edu.sa |
| Exocyclic Dimethylamine Nitrogen | Less Favorable | Charge localization on the exocyclic nitrogen is energetically less favorable compared to ring delocalization. |
This table summarizes the predicted protonation energetics based on computational studies of analogous structures. researchgate.netkau.edu.sa
Molecular Docking and Molecular Dynamics (MD) Simulations
While DFT provides insight into the static, electronic properties of a single molecule, molecular docking and MD simulations are used to explore its dynamic behavior, conformational flexibility, and interactions with other molecules or its environment. nih.govnih.gov
2-Thiazolamine, N,N-dimethyl-4-phenyl- possesses several rotatable bonds, leading to multiple possible conformations. Conformational analysis, often performed using DFT calculations combined with a Polarizable Continuum Model (PCM) to simulate a solvent, can identify the most stable conformers. nih.govresearchgate.net For similar flexible molecules, calculations often reveal a few low-energy conformers that exist in equilibrium. researchgate.net
| Conformer Type | Description | Predicted Stability |
|---|---|---|
| Planar/Near-Planar | The phenyl ring and thiazole ring are nearly coplanar. | May be stabilized by π-conjugation but could have steric hindrance. |
| Twisted | The phenyl ring is twisted out of the plane of the thiazole ring. | Often the global minimum energy conformation to relieve steric strain. |
This table outlines potential conformational states for 2-Thiazolamine, N,N-dimethyl-4-phenyl-.
Intramolecular non-covalent interactions play a critical role in dictating the preferred conformation of a molecule. researchgate.netnih.gov In thiazole derivatives, a notable interaction is the non-covalent contact between the sulfur atom of the thiazole ring and a nearby nitrogen or oxygen atom. acs.orgresearchgate.net This phenomenon arises because the bivalent sulfur atom has regions of positive electrostatic potential, known as σ-holes, opposite its C–S bonds. researchgate.net These σ-holes can interact favorably with electron-rich regions, such as the lone pair on a nitrogen atom. acs.org
For 2-Thiazolamine, N,N-dimethyl-4-phenyl-, an intramolecular N···S interaction can occur between the sulfur atom and the nitrogen of the dimethylamino group. This interaction helps to stabilize a specific conformation where these two atoms are in close proximity, thereby modulating the molecule's conformational preferences. nih.gov Such interactions have been confirmed by X-ray crystallography in related p38α MAP kinase inhibitors, where the N···S distance was found to be well within the sum of the van der Waals radii, indicating a significant stabilizing effect. nih.gov
| Interaction Type | Atoms Involved | Typical Distance (Å) | Energetic Contribution |
|---|---|---|---|
| Intramolecular σ-hole interaction | Thiazole Sulfur (S) ··· Dimethylamine Nitrogen (N) | ~2.9 - 3.3 | Stabilizing; can influence conformational preference and biological activity. researchgate.netnih.gov |
This table provides typical parameters for intramolecular sulfur-nitrogen interactions observed in similar chemical systems. researchgate.netnih.gov
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. tandfonline.comacs.org For the 2-aminothiazole scaffold, these studies are instrumental in identifying key molecular features that influence their therapeutic potential.
Research on various 2-aminothiazole derivatives has successfully employed QSAR models to understand their mechanisms of action, for instance, as kinase inhibitors or anticancer agents. tandfonline.comnih.gov These models are built using a series of compounds with known activities and a set of calculated molecular descriptors.
Methodology and Key Findings:
A typical QSAR study on 2-aminothiazole derivatives involves generating a statistically significant model using techniques like Multiple Linear Regression (MLR), often combined with descriptor selection methods like genetic algorithms. nih.gov Three-dimensional (3D-QSAR) approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also utilized to provide insights into the steric, electrostatic, and hydrophobic fields around the molecules that are critical for their activity. nih.gov
For a series of 2-aminothiazole derivatives investigated as anticancer agents targeting the Hec1/Nek2 protein, a significant three-descriptor QSAR model was developed. tandfonline.comnih.gov The key descriptors identified were related to the spatial arrangement of atoms and charge distribution, including:
Moreau-Broto autocorrelation (ATSC1i): Describes the spatial autocorrelation of a property within the molecular graph. tandfonline.comnih.gov
Moran autocorrelation (MATS8c): A descriptor weighted by atomic charges. tandfonline.comnih.gov
RPSA (Relative Positive Surface Area): Represents the total molecular surface area. tandfonline.comnih.gov
The statistical robustness of these models is paramount and is assessed using various metrics. High values for the coefficient of determination (R²) and the cross-validated correlation coefficient (Q² or q²) indicate a model with good predictive power. tandfonline.comnih.gov
Table 1: Representative Statistical Parameters for a 3D-QSAR Model of 2-Aminothiazole Derivatives
| Parameter | Description | CoMFA Model Value | CoMSIA Model Value |
| q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | 0.695 | 0.698 |
| r² (Non-cross-validated R²) | The coefficient of determination for the training set. | 0.977 | 0.960 |
| r²_pred | The predictive capability of the model for an external test set of compounds. | 0.788 | 0.798 |
| Data is illustrative and based on reported values for 2-aminothiazole derivatives as Aurora A kinase inhibitors. nih.gov |
In Silico Prediction of Chemical Properties (e.g., pKa, solubility)
In silico methods are widely used to predict the physicochemical properties of drug candidates, which are critical for their absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.commdpi.com For compounds in the 2-thiazolamine family, computational tools can estimate properties like lipophilicity (logP), aqueous solubility (logS), and ionization constant (pKa) before their synthesis, thus saving time and resources. mdpi.comresearchgate.net
Lipophilicity and Solubility:
The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of its ability to cross biological membranes. mdpi.com For various 2-aminothiazole derivatives, in silico predictions of logP are routinely performed and compared with experimental values. mdpi.com Studies on 4-phenyl-2-aminothiazole derivatives have shown that predicted low water solubility can be a potential impairment for oral bioavailability, although this can be coupled with good predicted membrane permeability. nih.gov Computational platforms like pkCSM and SwissADME are employed to predict a range of pharmacokinetic properties. rsc.orgnih.gov
pKa Prediction:
The pKa value determines the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. Quantum chemical methods, including density functional theory (DFT), have been used to calculate the pKa values for the protonation of substituted thiazole derivatives. rsc.org These studies have shown a good correlation between experimentally determined and computationally predicted pKa values, validating the use of in silico methods for this class of compounds.
Table 2: Illustrative In Silico Predicted Properties for 2-Thiazolamine Derivatives
| Compound Name | Predicted logP | Predicted Aqueous Solubility (logS) | Predicted pKa (Most Basic) | Lipinski's Rule of Five Violations |
| 2-Thiazolamine, 4-phenyl- | 2.10 | -2.8 | 5.5 | 0 |
| 2-Thiazolamine, N,N-dimethyl-4-phenyl- | 2.75 | -3.4 | 6.2 | 0 |
| 2-Thiazolamine, 4-(4-chlorophenyl)- | 2.80 | -3.5 | 5.2 | 0 |
| 2-Thiazolamine, 4-(4-methoxyphenyl)- | 2.05 | -2.9 | 5.7 | 0 |
| Values are hypothetical and for illustrative purposes, based on general trends observed for this class of compounds. mdpi.comresearchgate.netnih.gov |
These computational predictions are integral to modern drug discovery, allowing for the early-stage filtering of compounds with potentially poor pharmacokinetic profiles. For the 2-thiazolamine system, these in silico tools guide the design of new derivatives, such as 2-Thiazolamine, N,N-dimethyl-4-phenyl-, by predicting how structural modifications will impact their fundamental chemical properties and, consequently, their drug-like potential. mdpi.commdpi.com
Advanced Research Applications in Chemical Sciences
Role as Building Blocks and Intermediates in Complex Organic Synthesis
The thiazole (B1198619) ring is a fundamental structural unit in a wide variety of natural products and medicinally important compounds. beilstein-journals.orgnih.govresearchgate.net Consequently, thiazole derivatives, including 2-Thiazolamine, N,N-dimethyl-4-phenyl-, are recognized as crucial building blocks and versatile intermediates in the field of complex organic synthesis. beilstein-journals.orgresearchgate.net The inherent reactivity and functional group tolerance of the thiazole core allow for its incorporation into larger, more complex molecular architectures. nih.gov
The synthesis of 2-amino-4-phenylthiazole (B127512), a parent structure to the subject compound, is often achieved through the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide. researchgate.netasianpubs.orgresearchgate.net For instance, the reaction of acetophenone (B1666503) with thiourea (B124793) in the presence of iodine yields 2-amino-4-phenylthiazole. asianpubs.orgmdpi.com This primary amine can then be further functionalized.
Derivatives of 2-amino-4-phenylthiazole serve as key starting materials for a range of compounds. They are utilized in solution-phase peptide synthesis and in the creation of novel amide derivatives with potential biological activities. asianpubs.orgmdpi.commdpi.com Specifically, 2-Thiazolamine, N,N-dimethyl-4-phenyl- has been employed as a critical coupling component in the synthesis of specialized dyes. Its dimethylamino group activates the molecule for electrophilic substitution, making it an effective partner in diazotization-coupling reactions to produce various azo compounds. google.com This reactivity underscores its utility as an intermediate for constructing molecules with specific electronic and photophysical properties.
Applications in Materials Science
The unique electronic and structural characteristics of the thiazole nucleus make its derivatives, such as 2-Thiazolamine, N,N-dimethyl-4-phenyl-, valuable monomers and components in the development of advanced materials.
Thiazolamine monomers are integral to the synthesis of novel polymers and dyes due to the stability and functionality of the heterocyclic ring.
Dyes: The compound 2-Thiazolamine, N,N-dimethyl-4-phenyl- has been explicitly used as a coupling component to create cationic azo dyes. google.com When coupled with diazotized intermediates, it can produce dyes that impart specific colors to textile fibers. For example, its use in oxidative coupling reactions has yielded dyes that give red-violet and bluish-red shades on acrylic fibers, demonstrating excellent fastness properties. google.com The general class of phenyl thiazole derivatives is recognized for its application in producing disperse dyes with good sublimation and washing fastness on polyester (B1180765) fabrics. cbijournal.com The incorporation of the thiazole moiety is a key strategy for developing chromophores for applications such as dye-sensitized solar cells. researchgate.net
| Thiazole-Based Dye Class | Coupling Component Example | Resulting Color | Application | Reference |
|---|---|---|---|---|
| Cationic Azo Dyes | 2-dimethylamino-4-phenylthiazole | Red-Violet | Dyeing acrylic fibers | google.com |
| Cationic Azo Dyes | 2-(N-methyl-N-phenylamino)-4-phenylthiazole | Bluish-Red | Dyeing acrylic fibers | google.com |
| Bisazo Disperse Dyes | 2-amino-4-(4'-chlorophenyl)-1,3-thiazole | Various (e.g., Dark Brown, Tomato Red) | Dyeing polyester fabrics | cbijournal.com |
Intrinsically conducting polymers (ICPs) are organic materials that possess electrical conductivity, a property traditionally associated with metals. researchgate.netmdpi.com This conductivity arises from the extended π-conjugated system along the polymer chain. researchgate.net Well-known examples of ICPs include polyaniline, polypyrrole, and polythiophene, which are synthesized from their respective heterocyclic monomers. researchgate.netmdpi.com
The synthesis of conducting polymers can be achieved through chemical or electrochemical polymerization of monomers. mdpi.com The properties of the resulting polymer, such as conductivity and stability, are highly dependent on the structure of the monomer unit. Heterocyclic compounds are frequently used as monomers because their ring structures contribute to the formation of a stable, conjugated polymer backbone. researchgate.netnih.gov
While thiazole moieties are incorporated into various polymers to enhance thermal and mechanical properties, ijettjournal.org specific research focused on the synthesis and characterization of conducting polymers derived directly from 2-Thiazolamine, N,N-dimethyl-4-phenyl- is not widely detailed in the literature. However, the general principles of polymer science suggest that the thiazole ring, being a π-excessive aromatic heterocycle, could potentially be part of a conjugated polymer system. scispace.com The development of such materials would involve polymerization strategies that effectively link the monomer units to maintain and extend the π-conjugation necessary for electrical conductivity.
Mechanisms of Corrosion Inhibition by Thiazole Derivatives
Thiazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including copper, steel, and aluminum, particularly in acidic and neutral media. scispace.comresearchgate.netsemanticscholar.org Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. scispace.commdpi.com The effectiveness of these compounds stems from their molecular structure, which includes heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring. scispace.comsemanticscholar.org
The primary step in corrosion inhibition by thiazole derivatives is their adsorption onto the metal surface. researchgate.net This process is influenced by the nature of the metal, the inhibitor's molecular structure, and the composition of the corrosive solution. nih.gov
The adsorption mechanism involves several types of interactions:
Chemisorption: The nitrogen and sulfur atoms in the thiazole ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms (like copper) to form coordinate covalent bonds. mdpi.comnih.gov This strong interaction leads to the formation of a stable, chemically bonded layer on the surface.
Physisorption: Electrostatic interactions can occur between charged inhibitor molecules and a charged metal surface.
π-Electron Interaction: The π-electrons of the aromatic thiazole ring can interact with the d-orbitals of the metal, further strengthening the adsorption. scispace.com
Studies have shown that the adsorption of thiazole derivatives on metal surfaces often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of inhibitor molecules on the surface. scispace.commdpi.comnih.gov The process is typically spontaneous, as indicated by negative values of the Gibbs free energy of adsorption (ΔGads). nih.gov The magnitude of ΔGads can help distinguish between physical and chemical adsorption, with values around -40 kJ/mol or more negative suggesting chemisorption. nih.gov
Following adsorption, thiazole derivatives form a thin, dense, and hydrophobic protective film on the metal surface. mdpi.com This film acts as a physical barrier, blocking the active sites for corrosion and preventing corrosive species, such as chloride ions, from reaching the metal. mdpi.comnih.gov
Electrochemical quartz crystal microbalance (EQCM) and atomic force microscopy (AFM) studies have confirmed the formation of a very thin layer, often on the order of a monolayer or sub-monolayer. researchgate.netmtak.hu This adsorbed layer effectively hinders both anodic (metal dissolution) and cathodic (e.g., oxygen reduction) corrosion reactions, classifying many thiazole derivatives as mixed-type inhibitors. scispace.commdpi.com
A key aspect of the protective mechanism is the formation of metal-inhibitor complexes. scispace.com The coordinate bonds formed between the heteroatoms of the thiazole molecule and the metal surface atoms result in a stable surface complex. mdpi.comresearchgate.net This interaction can be conceptualized as a Lewis acid-base reaction, where the inhibitor molecule acts as a Lewis base (electron donor) and the metal atom as a Lewis acid (electron acceptor). mtak.hu The formation of this stable complex layer displaces water molecules from the surface and creates a barrier that is more resistant to the corrosive environment than the bare metal. mdpi.com
| Inhibitor Feature | Mechanism of Action | Effect on Metal Surface | References |
|---|---|---|---|
| Heteroatoms (N, S) | Donate lone pair electrons to vacant metal d-orbitals (chemisorption). | Formation of coordinate/covalent bonds. | mdpi.comnih.govmtak.hu |
| Aromatic π-system | Interaction between π-electrons and metal d-orbitals. | Strengthens adsorption on the surface. | scispace.com |
| Molecular Adsorption | Follows Langmuir adsorption isotherm. | Forms a protective monolayer film. | scispace.commdpi.comnih.gov |
| Surface Film | Creates a dense, hydrophobic barrier. | Isolates metal from corrosive media and blocks active sites. | mdpi.com |
| Metal-Complex Formation | Forms stable surface complexes via Lewis acid-base interactions. | Suppresses anodic and cathodic reactions (mixed-type inhibition). | scispace.commtak.hu |
Based on a comprehensive search of available scientific literature, there is no specific research focused on the advanced chemical science applications of the compound "2-Thiazolamine, N,N-dimethyl-4-phenyl-" in the areas of thermodynamic and kinetic aspects of adsorption, electrochemical characterization of inhibition efficiency, or its potential in supramolecular chemistry and self-assembly.
Therefore, it is not possible to provide an article with detailed research findings, data tables, and scientifically accurate content as requested for this specific chemical compound. The information required to populate the outlined sections is not present in the public research domain.
Future Directions and Emerging Research Areas
Development of Highly Efficient and Sustainable Synthetic Pathways
Future research will undoubtedly focus on the development of more efficient and environmentally benign methods for synthesizing 2-Thiazolamine, N,N-dimethyl-4-phenyl- and its analogs. Traditional synthetic routes for thiazoles, such as the Hantzsch synthesis, often involve harsh reaction conditions and the use of hazardous reagents. The drive towards green chemistry will spur investigations into alternative synthetic strategies.
Key areas of development are expected to include:
Catalytic Systems: The exploration of novel catalysts, including metal-based and organocatalysts, to facilitate the synthesis under milder conditions with higher atom economy.
Flow Chemistry: The application of continuous flow technologies can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.
Alternative Energy Sources: The use of microwave irradiation and ultrasonication as alternative energy sources can potentially reduce reaction times and improve yields.
Bio-catalysis: The use of enzymes in the synthesis of chiral thiazolamine derivatives represents a promising avenue for producing enantiomerically pure compounds. nih.gov
A comparative look at potential synthetic improvements is presented in the table below:
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
| Reagents | Often stoichiometric and hazardous | Catalytic and benign |
| Solvents | Often volatile organic compounds | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions |
| Energy Input | Conventional heating | Alternative energy sources (microwaves, ultrasound) |
| Waste Generation | High | Minimized through atom economy and catalyst recycling |
Exploration of Novel Chemical Transformations and Reactivity Profiles
The thiazole (B1198619) ring is a versatile scaffold, and future research will continue to uncover new chemical transformations and reactivity patterns for derivatives like 2-Thiazolamine, N,N-dimethyl-4-phenyl-. researchgate.net Understanding the subtle electronic effects of the N,N-dimethylamino and phenyl substituents will be crucial in designing novel reactions.
Emerging research in this area may include:
C-H Functionalization: Direct functionalization of the C-H bonds on the thiazole or phenyl ring would provide a more efficient way to introduce new functional groups, avoiding the need for pre-functionalized starting materials.
Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) involving the thiazole core will enable the synthesis of a diverse library of complex molecules. nih.gov
Photoredox Catalysis: The use of visible-light photoredox catalysis can open up new avenues for the functionalization of the thiazolamine scaffold under mild conditions.
Asymmetric Synthesis: The development of stereoselective transformations will be critical for the synthesis of biologically active molecules.
Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation
A deeper understanding of the reaction mechanisms governing the synthesis and transformations of 2-Thiazolamine, N,N-dimethyl-4-phenyl- is essential for optimizing reaction conditions and developing new synthetic methods. Advanced in-situ spectroscopic techniques will play a pivotal role in this endeavor.
| Spectroscopic Technique | Information Gained |
| In-situ NMR Spectroscopy | Real-time monitoring of reactant consumption, intermediate formation, and product generation. |
| In-situ IR/Raman Spectroscopy | Identification of functional group transformations and transient species. |
| Mass Spectrometry | Detection and characterization of reaction intermediates and byproducts. |
By combining the data from these techniques with computational modeling, researchers can construct detailed reaction profiles, identify rate-determining steps, and elucidate the role of catalysts and intermediates.
Predictive Modeling and Machine Learning in Thiazolamine Chemistry
The application of computational tools, including predictive modeling and machine learning, is set to revolutionize the field of thiazolamine chemistry. nih.govresearchgate.net These approaches can accelerate the discovery and development of new compounds and synthetic routes.
Key applications in this area include:
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel thiazolamine derivatives, guiding the design of new therapeutic agents. nih.gov
Reaction Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new transformations and suggest optimal reaction conditions. jetir.org
Retrosynthetic Analysis: AI-powered tools can assist in the design of synthetic pathways by proposing novel disconnections and retrosynthetic routes. youtube.com
Property Prediction: Computational models can predict various physicochemical properties of thiazolamine derivatives, such as solubility, stability, and toxicity, aiding in the selection of promising candidates for further development. mdpi.com
Integration of Thiazolamine Scaffolds into Novel Functional Materials and Systems
The unique electronic and photophysical properties of the thiazole ring make it an attractive building block for the development of novel functional materials. nih.govresearchgate.net Future research will likely explore the integration of the 2-Thiazolamine, N,N-dimethyl-4-phenyl- scaffold into a variety of advanced materials and systems.
Potential applications include:
Organic Electronics: Thiazole-based compounds have shown promise as organic semiconductors for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govresearchgate.netsemanticscholar.org The specific substituents on the 2-Thiazolamine, N,N-dimethyl-4-phenyl- core could be tuned to optimize its electronic properties for these applications.
Sensors: The thiazole moiety can act as a binding site for various analytes, making thiazolamine derivatives promising candidates for the development of chemical sensors.
Molecular Switches: The electronic properties of the thiazolamine scaffold could potentially be modulated by external stimuli, such as light or pH, enabling their use as molecular switches.
The table below summarizes some of the potential applications and the key properties of the thiazolamine scaffold that make them suitable for these roles.
| Application Area | Key Properties of Thiazolamine Scaffold |
| Organic Electronics | π-conjugated system, tunable HOMO/LUMO levels, charge transport capabilities. researchgate.netresearchgate.net |
| Chemical Sensors | Lewis basic nitrogen and sulfur atoms for analyte binding, potential for fluorescence quenching or enhancement upon binding. |
| Molecular Switches | Photo- or chemo-responsive electronic structure. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
